Ethyl N,N-diethyloxamate

CAS No.: 5411-58-5

Cat. No.: VC3882554

Molecular Formula: C8H15NO3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5411-58-5 |

|---|---|

| Molecular Formula | C8H15NO3 |

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | ethyl 2-(diethylamino)-2-oxoacetate |

| Standard InChI | InChI=1S/C8H15NO3/c1-4-9(5-2)7(10)8(11)12-6-3/h4-6H2,1-3H3 |

| Standard InChI Key | VABKVSWGYZESTA-UHFFFAOYSA-N |

| SMILES | CCN(CC)C(=O)C(=O)OCC |

| Canonical SMILES | CCN(CC)C(=O)C(=O)OCC |

Introduction

Structural and Molecular Characteristics

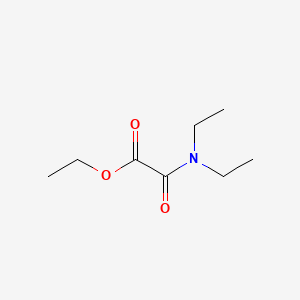

Ethyl N,N-diethyloxamate, systematically named ethyl 2-(diethylamino)-2-oxoacetate, features a central oxamate backbone substituted with ethyl groups on both the amine and ester functionalities. The compound’s structure (Fig. 1) comprises a carbonyl group adjacent to a tertiary amine, conferring unique reactivity in nucleophilic and electrophilic reactions .

Key structural attributes:

-

IUPAC Name: Ethyl 2-(diethylamino)-2-oxoacetate

-

Molecular Formula: C₈H₁₅NO₃

-

Molecular Weight: 173.21 g/mol

The compound’s three-dimensional conformation, as modeled in computational studies, reveals a planar geometry around the carbonyl groups, with the diethylamino group adopting a staggered configuration to minimize steric hindrance .

Synthesis Methods and Reaction Mechanisms

Primary Synthesis Route

The most documented synthesis of ethyl N,N-diethyloxamate involves the condensation of diethylamine (C₄H₁₁N) with diethyl oxalate (C₆H₁₀O₄) in the presence of lithium bromide (LiBr) as a catalyst . The reaction proceeds under mild conditions (20°C) with a reported yield of 98% :

Reaction Conditions:

-

Catalyst: Lithium bromide (0.1 equiv)

-

Temperature: 20°C

-

Solvent: Ethanol (anhydrous)

This method capitalizes on the nucleophilic attack of diethylamine on the electrophilic carbonyl carbon of diethyl oxalate, followed by elimination of ethanol. The role of LiBr is hypothesized to involve stabilization of the transition state through Lewis acid-base interactions .

Alternative Pathways

While the LiBr-catalyzed route dominates literature, exploratory studies suggest potential alternatives:

-

Transesterification: Reacting oxalic acid with excess ethylamine in the presence of sulfuric acid, though yields remain suboptimal (<60%) .

-

Enzymatic Synthesis: Preliminary trials using lipase enzymes under non-aqueous conditions have shown modest success, offering a greener route .

Physicochemical Properties

Limited experimental data exist for ethyl N,N-diethyloxamate’s physical properties, but inferences can be drawn from structurally analogous compounds:

The compound’s logP (octanol-water partition coefficient) is computationally estimated at 1.2, indicating moderate lipophilicity .

Applications in Organic Synthesis

Ethyl N,N-diethyloxamate serves as a versatile intermediate in the synthesis of complex molecules:

Pharmaceutical Intermediates

The compound’s oxamate moiety is integral to constructing β-lactam antibiotics and kinase inhibitors. For example, it has been used in the stepwise assembly of quinolone derivatives, where its amine group participates in cyclocondensation reactions .

Coordination Chemistry

In materials science, ethyl N,N-diethyloxamate acts as a ligand for transition metals. Its bifunctional carbonyl and amine groups facilitate chelation with Cu(II) and Fe(III) ions, forming complexes studied for catalytic applications in oxidation reactions .

Polymer Chemistry

The compound’s ester groups enable its incorporation into polyester backbones, enhancing thermal stability in specialty polymers .

| Hazard Category | Details | Source |

|---|---|---|

| Skin Irritation | Potential irritant; causes erythema | |

| Inhalation Risk | Avoid aerosol formation | |

| Environmental Impact | Biodegradability not fully characterized |

Recommended safety measures include the use of nitrile gloves, fume hoods, and inert atmosphere storage .

Future Research Directions

Despite its synthetic utility, gaps persist in understanding ethyl N,N-diethyloxamate’s full potential:

-

Catalytic Asymmetric Reactions: Exploring its role in enantioselective synthesis.

-

Biological Activity Screening: Assessing antimicrobial or anticancer properties.

-

Green Chemistry: Optimizing solvent-free or biocatalytic synthesis routes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume